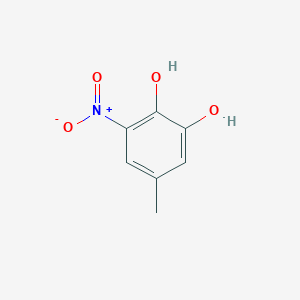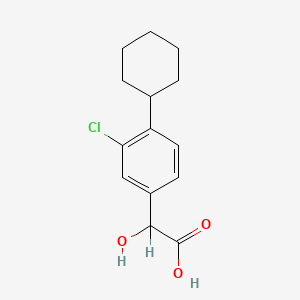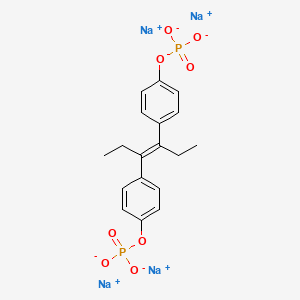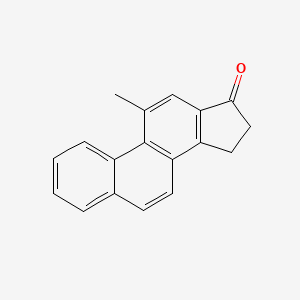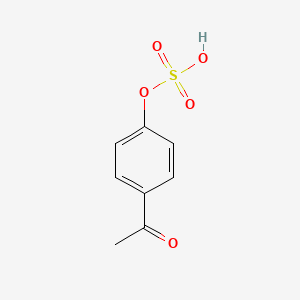
4-Acetylphenol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl hydrogen sulfate is an aryl sulfate that is 4-acetylphenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of acetophenones. It derives from a 4'-hydroxyacetophenone. It is a conjugate acid of a 4-acetylphenyl sulfate.
Aplicaciones Científicas De Investigación
1. Environmental Degradation and Bioremediation
- Biodegradation of Surfactants: 4-Acetylphenol is a breakdown product in the biodegradation of certain nonionic surfactants like 4-(1-nonyl)phenol. Candida maltosa, a yeast strain, can utilize 4-(1-nonyl)phenol as a sole carbon and energy source, leading to the production of 4-acetylphenol (Corti et al., 1995).
- Degradation in Recycled Paper Sludge: The degradation of alkylphenol ethoxylate surfactants in recycled paper sludge results in the formation of compounds like 4-acetylphenol, indicating microbial degradation which may reduce environmental contamination risks (Hawrelak et al., 1999).
2. Analytical and Chemical Studies
- Study on Synthesis Process: Research on synthesizing 2-chloro-4-acetylphenol through the Fries rearrangement of 2-chlorophenylacetate has been conducted, highlighting its application in chemical synthesis (Xiao-qin, 2009).
- Characterization of Enzymes: 4-Acetylphenol is used in the study of enzymes like 3alpha-HSD, which catalyzes the reduction of acetylpyridines, demonstrating its role in understanding biochemical reactions (Uwai et al., 2005).
3. Pharmacology and Toxicology
- Liver Tumorigenesis Study: 4-Acetylaminobiphenyl, which can be related to 4-acetylphenol, was used in a study to understand the induction of liver tumors by arylhydroxamic acids in rats (Shirai et al., 1981).
4. Environmental Chemistry and Catalysis
- Advanced Oxidation Technologies: 4-Acetylphenol is a component in the study of advanced oxidation technologies for the treatment of chlorophenols, highlighting its role in environmental remediation (Rastogi et al., 2009).
5. Materials Science
- Electropolymerization in Micellar Medium: The aqueous micellar medium is used for electrosynthesis of conducting films, with 4-acetylphenol acting as a model compound to study the process in a confined environment (Sakmeche et al., 1996).
Propiedades
Fórmula molecular |
C8H8O5S |
|---|---|
Peso molecular |
216.21 g/mol |
Nombre IUPAC |
(4-acetylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Clave InChI |
HOFGLAYWQRGTKC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



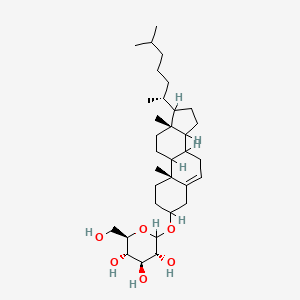
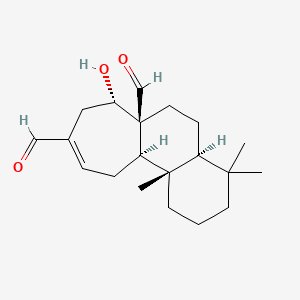
![1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone](/img/structure/B1228440.png)
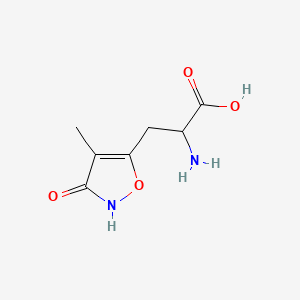

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)
